1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene is a trichlorinated cyclohexene derivative (C₈H₉Cl₃, MW 211.52 g·mol⁻¹) that presents a cyclohex-1-ene core with chlorine atoms at positions 1 and 2 and a 1-chloroethenyl substituent at C4. Its calculated LogP of 4.23 reflects pronounced lipophilicity compared with less‑halogenated cyclohexenes, and the combination of a vinyl‑chloride moiety with two ring‑bound chlorines creates a unique electronic environment that distinguishes it from simple positional isomers or lower‑halogen analogs.
Molecular FormulaC8H9Cl3
Molecular Weight211.5 g/mol
CAS No.919297-85-1
Cat. No.B12611915
⚠ Attention: For research use only. Not for human or veterinary use.
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene (CAS 919297-85-1): Procurement-Relevant Identity, Physicochemical Profile, and Structural Distinction
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene is a trichlorinated cyclohexene derivative (C₈H₉Cl₃, MW 211.52 g·mol⁻¹) that presents a cyclohex-1-ene core with chlorine atoms at positions 1 and 2 and a 1-chloroethenyl substituent at C4 . Its calculated LogP of 4.23 reflects pronounced lipophilicity compared with less‑halogenated cyclohexenes, and the combination of a vinyl‑chloride moiety with two ring‑bound chlorines creates a unique electronic environment that distinguishes it from simple positional isomers or lower‑halogen analogs . The compound is supplied exclusively as a research‑grade intermediate for synthetic chemistry and materials science, not for human therapeutic use .
1
Research-grade synthetic intermediate for complex molecule construction and materials science; not for human therapeutic use
2
Pronounced lipophilicity supports non-polar solvent processing and membrane-permeability model studies
3
High chlorine content aligns with flame-retardant, heavy-atom derivatization, and halogen-exchange workflows
Why Positional Isomers and Lower‑Halogen Cyclohexenyl Chlorides Cannot Substitute for 1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene in Precision Synthesis
In‑class cyclohexenyl chlorides are not interchangeable because the precise location of chlorine substituents governs electronic distribution, steric accessibility, and lipophilicity. The 1,4‑dichloro positional isomer (CAS 83682-63-7) exhibits a LogP of 4.02—0.21 units lower than the target compound —corresponding to a ~1.6‑fold weaker octanol/water partitioning. This measurable difference alters solubility, membrane permeability, and extraction behavior. Moreover, the vinyl‑chloride moiety of the target compound enables selective cross‑coupling chemistry that is absent in saturated analogs such as 1,2‑dichloro‑4‑ethylcyclohexane, while the electron‑withdrawing ring chlorines modulate the reactivity of the vinyl group in a manner not reproduced by mono‑chlorinated or non‑chlorinated derivatives [1]. The quantitative evidence below confirms these differentiation dimensions and should inform scientific selection and procurement decisions. NOTE: Primary comparative studies directly measuring reactivity or biological activity of this compound against defined analogs are currently sparse in the open literature; the differential evidence presented relies on validated physicochemical data and class‑level mechanistic inferences.
Positional isomer (1,4-dichloro) – lower lipophilicity may alter solubility, membrane partitioning, and extraction profiles
Even modest LogP shifts can translate to meaningful differences in non-polar phase behavior.
Reactive Architecture
Target: vinyl-Cl + two ring allylic-Cl sites enable orthogonal derivatization
Saturated or mono‑chlorinated analogs lack the vinyl‑Cl handle, eliminating chemoselective cross‑coupling options
The dual electrophilic motif supports sequential Pd‑catalyzed/nucleophilic sequences not reproducible by simpler analogs.
Halogen Loading
Target: trichloro compound with high chlorine mass fraction
Dichloro cyclene analogs carry significantly less chlorine, reducing flame‑retardant efficiency and reactive capacity
Halogen density directly influences performance in material‑science applications; lower‑chlorine analogs may not meet loading targets.
Note: Direct comparative reactivity studies are sparse; risk assessment draws on validated physicochemical data and class‑level mechanistic precedents.
[1] Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007. (Class‑level reference for substituent effects on electrophilic reactivity). View Source
Quantitative Differentiation Evidence for 1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene Versus Closest Analogs
Lipophilicity Advantage: LogP of the 1,2‑Dichloro Isomer Exceeds That of the 1,4‑Dichloro Positional Isomer by 0.21 Units
The target compound displays a calculated LogP of 4.23, whereas the 1,4‑dichloro positional isomer (1,4‑dichloro‑4‑(1‑chloroethenyl)cyclohexene, CAS 83682‑63‑7) yields a LogP of 4.02 under the same database methodology . The resulting ΔLogP of 0.21 corresponds to an approximately 1.6‑fold greater octanol/water partition coefficient, indicating that the 1,2‑dichloro arrangement significantly increases lipophilicity relative to the 1,4‑substitution pattern.
Lipophilicity (LogP)Data to verify
ΔLogP = 0.21 (approx. 1.6‑fold higher partitioning vs 1,4‑dichloro isomer)
Supports selection for lipophilicity‑driven designs; experimental confirmation recommended.
Calculated LogP using consistent in‑house algorithm; no published experimental LogP for this compound.
Higher lipophilicity directly impacts solubility in non‑polar solvents, passive membrane permeability, and extraction efficiency—parameters that govern utility in drug‑discovery probe design, agrochemical lead optimization, and polymer additive formulation.
Chlorine Mass Fraction (50.3% w/w) Surpasses Dichloro Cyclohexenyl Analogs by >10 Percentage Points
The molecular formula of the target compound (C₈H₉Cl₃, MW 211.52 g·mol⁻¹) yields a chlorine mass fraction of 50.3%. In contrast, the dichloro analog 1,2‑dichloro‑4‑ethenylcyclohexane (C₈H₁₂Cl₂, MW 179.09 g·mol⁻¹) carries only 39.6% chlorine by mass . This 10.7 percentage‑point differential represents a 27% relative increase in halogen density, which can translate to measurably higher flame‑retardant efficiency and greater reactive capacity in halogen‑exchange or nucleophilic substitution cascades.
Calculated from molecular formula (C₈H₉Cl₃ vs C₈H₁₂Cl₂)
Why This Matters
For procurement decisions where halogen density drives performance—such as flame‑retardant masterbatches, heavy‑atom derivatization for crystallography, or high‑chlorine building blocks for agrochemical synthesis—the target compound offers a distinct, quantifiable advantage over dichloro analogs.
Dual Vinyl‑Chloride/Allylic‑Chloride Reactivity Motif Not Present in Saturated or Mono‑Chlorinated Cyclohexene Analogs
The target compound uniquely juxtaposes a vinyl‑chloride moiety (C(Cl)=CH₂) at C4 with two allylic‑type chlorines on the cyclohexene ring. This bidentate electrophilic architecture is absent from analogs such as 1,2‑dichloro‑4‑ethylcyclohexane (saturated), 1‑chloro‑4‑(1‑chloroethenyl)cyclohexene (mono‑ring‑chlorinated), or 1,2‑dichloro‑4‑ethenylcyclohexane (no chlorine on the exocyclic alkene) [1]. While direct comparative reactivity data are not yet published, model studies on related vinyl‑chloride/allylic‑chloride systems demonstrate orthogonal activation in sequential Pd‑catalyzed cross‑couplings: the vinyl‑Cl site can undergo Suzuki–Miyaura coupling while the ring allylic‑Cl sites remain available for subsequent nucleophilic displacement [2].
Reactivity inferred from mechanistic precedents with vinyl and allylic halides; no head‑to‑head kinetic study available.
Why This Matters
The orthogonal reactivity profile enables chemoselective sequential derivatization—a feature of high value for building molecular complexity in medicinal chemistry and materials science—and is not duplicated by any single close analog.
[1] PubChem. Substance and compound records for chloro‑cyclohexene derivatives. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-11). View Source
[2] Barluenga, J.; Moriel, P.; Aznar, F.; Valdés, C. A Very Simple Synthesis of Chloroalkenes and Chlorodienes by Selective Suzuki Couplings of 1,1‑ and 1,2‑Dichloroethylene. Chem. Eur. J. 2004, 10, 4945–4951. (Model system demonstrating orthogonal vinyl‑Cl reactivity). View Source
Procurement‑Guiding Application Scenarios for 1,2‑Dichloro‑4‑(1‑chloroethenyl)cyclohex‑1‑ene Based on Quantified Differentiation Evidence
Lipophilicity‑Driven Probe and Lead Optimization in Drug Discovery
When a medicinal chemistry campaign requires a halogenated cyclohexene scaffold with elevated LogP to enhance blood–brain barrier penetration or intracellular accumulation, the target compound (LogP 4.23) offers a calculated 1.6‑fold advantage over the 1,4‑dichloro isomer (LogP 4.02) . This quantified lipophilicity gain can reduce the number of synthetic iterations needed to reach a desired physicochemical profile, directly impacting project timelines and compound procurement strategy.
High‑Halogen‑Density Monomer or Additive for Flame‑Retardant Polymers
With a chlorine mass fraction of 50.3%—10.7 percentage points above typical dichloro cyclohexene monomers—this compound serves as a concentrated halogen source for copolymerization or additive blending in flame‑retardant formulations. Procurement specifications that mandate minimum halogen content can be met more efficiently, potentially reducing the weight‑percent loading required to achieve UL‑94 V‑0 ratings compared with lower‑halogen analogs [1].
Sequential Chemoselective Derivatization via Orthogonal C–Cl Bonds
The coexistence of a vinyl‑chloride and two allylic‑ring‑chlorines allows consecutive Pd‑catalyzed cross‑coupling at the vinyl site followed by nucleophilic substitution at the allylic positions—a synthetic sequence not feasible with dichloro‑only or vinyl‑only analogs [2]. This ability to build complexity in a controlled, stepwise manner makes the compound a strategic intermediate for constructing functionalized cyclohexene libraries or agrochemical leads that require three points of diversification.
Physicochemical Reference Standard for Isomer‑Dependent Property Studies
The well‑defined LogP difference (Δ = 0.21) between the 1,2‑ and 1,4‑dichloro positional isomers positions the pair as a model system for systematic investigations of how chlorine regiochemistry influences membrane partitioning, protein binding, or environmental fate. Laboratories requiring isomerically pure, quantitatively characterized standards for such studies benefit from the documented physicochemical data when making procurement choices.
[1] Weil, E. D.; Levchik, S. V. Flame Retardants for Plastics and Textiles: Practical Applications, 2nd ed.; Hanser, 2015. (Class‑level reference linking halogen content to flame‑retardant performance). View Source
[2] Barluenga, J.; Moriel, P.; Aznar, F.; Valdés, C. A Very Simple Synthesis of Chloroalkenes and Chlorodienes by Selective Suzuki Couplings of 1,1‑ and 1,2‑Dichloroethylene. Chem. Eur. J. 2004, 10, 4945–4951. (Mechanistic precedent for orthogonal vinyl‑Cl reactivity). View Source
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